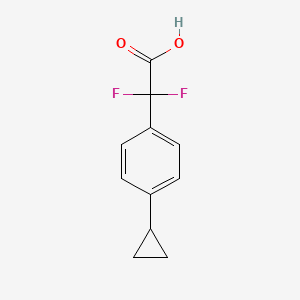
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid (CPDFA) is a synthetic compound that has recently been used in scientific research. It is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. CPDFA has been used for a variety of scientific applications, including chemical synthesis, protein engineering, and drug development. The compound has also been used as a ligand for metal ions, as a catalyst for organic reactions, and as a reagent for peptide synthesis.
Applications De Recherche Scientifique
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a ligand for metal ions, such as zinc, copper, and nickel. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation reaction. This compound has also been used as a reagent for peptide synthesis. The compound has been used to modify peptides, such as by adding a cyclopropyl group to a peptide.
Mécanisme D'action
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. The cyclopropyl group is known to have a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications. However, there is limited data available on the biochemical and physiological effects of this compound. The compound has been shown to be non-toxic, but it is not known if it has any other effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is non-toxic. The compound also has a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis. However, this compound is not a very stable compound and can degrade over time.
Orientations Futures
The use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid in scientific research has been limited so far. However, there are several potential future directions for the use of this compound. One potential application is in drug development, as the compound could be used to modify peptides and proteins for drug design. Another potential application is in protein engineering, as the compound could be used to modify proteins for a variety of purposes. Finally, this compound could also be used in catalysis, as the compound could be used to catalyze organic reactions.
Propriétés
IUPAC Name |
2-(4-cyclopropylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZRFWREKPGCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





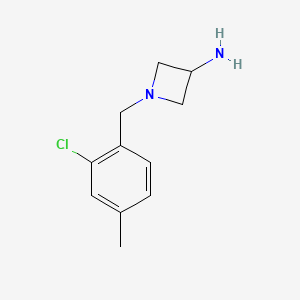

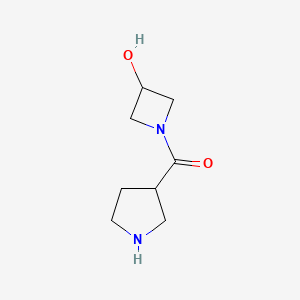
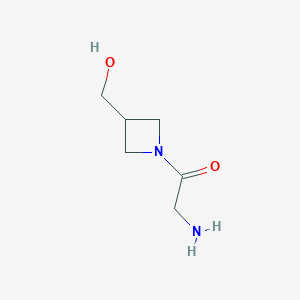
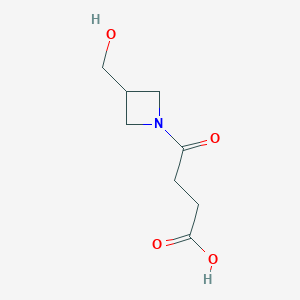

![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)
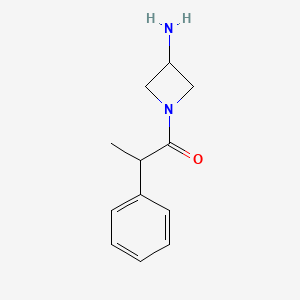

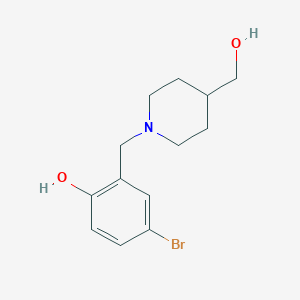

![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)